2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-Ethylphenoxyacetic acid: This is achieved through the reaction of 4-ethylphenol with chloroacetic acid under basic conditions.
Acylation: The 4-ethylphenoxyacetic acid is then acylated with hydrazine to form the carbohydrazide derivative.
Condensation: The carbohydrazide derivative is condensed with 4-chlorobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring purity and yield optimization through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: Similar structure but with a different position of the chloro group.
2-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research for developing new chemical entities and understanding complex biochemical interactions .
Properties
CAS No. |
765291-58-5 |
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Molecular Formula |
C24H21ClN2O4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-2-17-7-13-21(14-8-17)30-16-23(28)27-26-15-19-5-3-4-6-22(19)31-24(29)18-9-11-20(25)12-10-18/h3-15H,2,16H2,1H3,(H,27,28)/b26-15+ |
InChI Key |
MSRNPSMRDYOMKY-CVKSISIWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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